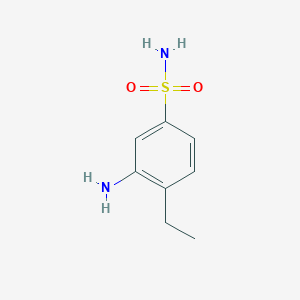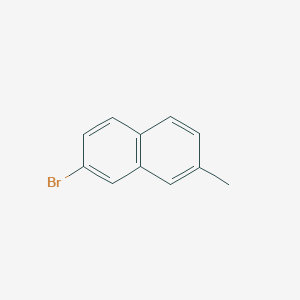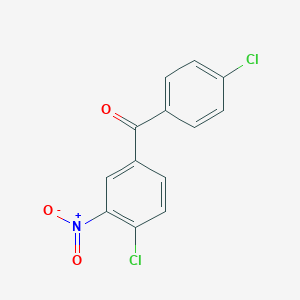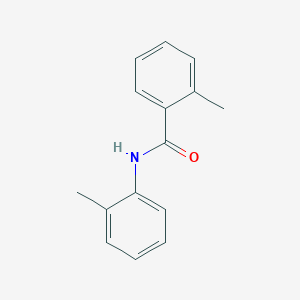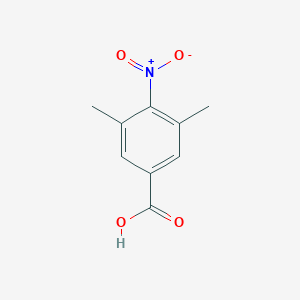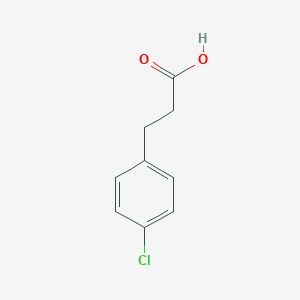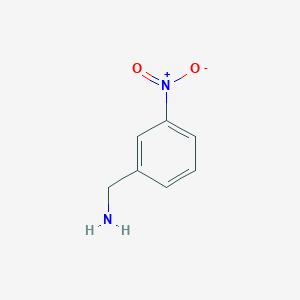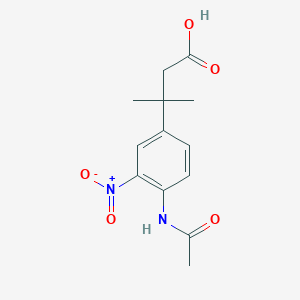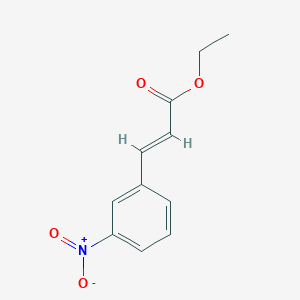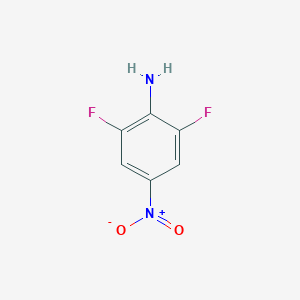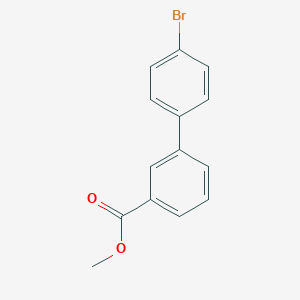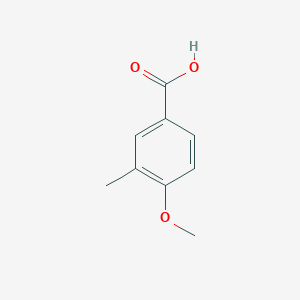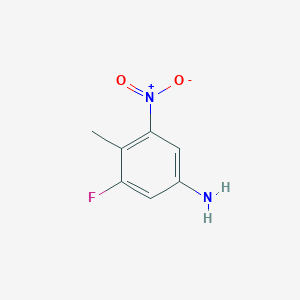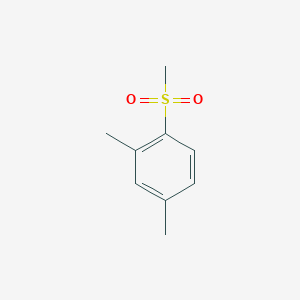![molecular formula C12H15NO4 B181400 Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate CAS No. 921616-77-5](/img/structure/B181400.png)
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In material science, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential use in the development of liquid crystal materials.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate is not fully understood, but it has been suggested that it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has anti-inflammatory and anti-tumor effects. It has also been shown to have antioxidant properties and may have a protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in the development of new liquid crystal materials with unique properties. Further studies are needed to fully understand the mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate and its potential applications in various fields.
Métodos De Síntesis
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate can be synthesized through a multi-step process starting with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 2-methoxyethylamine to form 4-[(2-methoxyethyl)amino]benzoic acid, which is then reacted with methyl chloroformate to obtain Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate.
Propiedades
Número CAS |
921616-77-5 |
|---|---|
Nombre del producto |
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate |
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
methyl 4-(2-methoxyethylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-16-8-7-13-11(14)9-3-5-10(6-4-9)12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
YUPJYYHTOTVBEP-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
SMILES canónico |
COCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



